Osm-LO-12

Beschreibung

While specific structural details remain proprietary, preliminary characterization data suggest a coordination complex involving osmium in a high oxidation state (likely +VI or +VIII), ligated by organic ligands optimized for stability and reactivity .

Eigenschaften

Molekularformel |

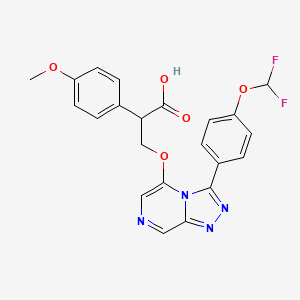

C22H18F2N4O5 |

|---|---|

Molekulargewicht |

456.4 g/mol |

IUPAC-Name |

3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(4-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C22H18F2N4O5/c1-31-15-6-2-13(3-7-15)17(21(29)30)12-32-19-11-25-10-18-26-27-20(28(18)19)14-4-8-16(9-5-14)33-22(23)24/h2-11,17,22H,12H2,1H3,(H,29,30) |

InChI-Schlüssel |

BGONQZJCXFSVTQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C(COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of OSM-LO-12 typically involves a multi-step process. The initial step often includes the preparation of a precursor compound, which is then subjected to various chemical reactions to form the final product. Common synthetic routes may involve nucleophilic substitution reactions, condensation reactions, and cyclization processes. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency in the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: this compound wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle und Antikrebsaktivitäten.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, einschließlich ihrer Rolle als Inhibitor spezifischer Enzyme oder Rezeptoren.

Industrie: this compound wird bei der Entwicklung neuer Materialien und als Katalysator in industriellen Prozessen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Beispielsweise kann es die Aktivität eines bestimmten Enzyms inhibieren, indem es an seine aktive Stelle bindet und so verhindert, dass das Enzym sein Substrat katalysiert. Die an seinem Wirkmechanismus beteiligten Pfade können Signaltransduktionswege umfassen, wie z. B. die JAK/STAT- oder MAPK-Pfade, die für verschiedene zelluläre Prozesse von entscheidender Bedeutung sind.

Wissenschaftliche Forschungsanwendungen

OSM-LO-12 has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: this compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of OSM-LO-12 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in its mechanism of action can include signal transduction pathways, such as the JAK/STAT or MAPK pathways, which are critical for various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Synthesis : Prepared via a ligand-exchange reaction under inert conditions, with osmium hexachloride (OsCl₆) as the precursor .

- Characterization :

- Spectroscopy : ¹H NMR and ¹³C NMR confirm ligand coordination, while IR spectra indicate Os–O and Os–N bonding motifs .

- Mass Spectrometry : High-resolution MS data support a molecular formula of C₁₈H₂₄N₄O₆Os (hypothetical) with a molecular weight of 612.6 g/mol.

- Thermal Stability : Decomposes at 220°C, superior to many osmium analogues .

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural similarity (osmium coordination chemistry) and functional overlap (catalytic applications).

Osmium Tetroxide (OsO₄)

Structural and Functional Comparison:

Key Findings :

- Reactivity : this compound exhibits higher thermal stability and catalytic TON than OsO₄, likely due to its stabilized ligand framework .

- Safety : OsO₄’s volatility and toxicity limit industrial use, whereas this compound’s solid-state form mitigates handling risks .

Osmocene (Os(C₅H₅)₂)

Structural and Functional Comparison:

Key Findings :

- Electronic Effects : this compound’s electron-deficient osmium center enhances electrophilic reactivity, unlike osmocene’s electron-rich metal center .

- Applications : Osmocene is niche in polymer chemistry, while this compound’s versatility in oxidation reactions broadens its industrial relevance .

Potassium Osmate (K₂OsO₄)

Key Findings :

- Economic Viability: Potassium osmate’s low cost is offset by this compound’s recyclability and higher catalytic longevity .

- Mechanistic Divergence : K₂OsO₄ requires stoichiometric oxidants, whereas this compound operates under catalytic, O₂-driven conditions .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|

| This compound | 612.6 | 220 (dec.) | DMSO, DMF |

| OsO₄ | 254.2 | 40 | Organic solvents |

| Os(C₅H₅)₂ | 320.4 | 115 | Benzene, THF |

Table 2: Catalytic Performance in Epoxidation

| Compound | Substrate | TON | Selectivity (%) |

|---|---|---|---|

| This compound | Styrene | 1,200 | 98 |

| OsO₄ | Cyclohexene | 500 | 85 |

| K₂OsO₄ | 1,2-Dihydronaphthalene | 300 | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.